molecular formula C25H24N4O2S2 B2646386 (Z)-3-benzyl-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 380889-71-4

(Z)-3-benzyl-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2646386
CAS No.: 380889-71-4
M. Wt: 476.61
InChI Key: CZPJWEJQMIUYQX-ZHZULCJRSA-N
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Description

(Z)-3-benzyl-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic organic compound designed for research applications. It features a complex molecular architecture consisting of a pyrido[1,2-a]pyrimidin-4-one core, a fused heterobicyclic system known to possess diverse biological activities , which is covalently linked via a methylene bridge to a 2-thioxothiazolidin-4-one (rhodanine) moiety . This specific structural motif, particularly the (Z)-configured benzylidene group attached to the thiazolidinone ring, is commonly explored in medicinal chemistry for its potential as a protein-binding pharmacophore. Researchers are investigating this and similar compounds primarily for their utility in drug discovery projects, where they may serve as key scaffolds or intermediates for the development of enzyme inhibitors . The presence of the rhodanine group suggests potential for interacting with various enzymatic targets, though the precise mechanism of action for this specific molecule is subject to ongoing research and is dependent on the biological context. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-17-10-11-21-26-22(27-12-6-3-7-13-27)19(23(30)28(21)15-17)14-20-24(31)29(25(32)33-20)16-18-8-4-2-5-9-18/h2,4-5,8-11,14-15H,3,6-7,12-13,16H2,1H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPJWEJQMIUYQX-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCCCC5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCCCC5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-benzyl-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound that incorporates a thiazolidinone scaffold, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C25H24N4O2S
  • Molecular Weight : 476.614 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 548.8 ± 60.0 °C at 760 mmHg
  • Flash Point : 285.7 ± 32.9 °C

Anticancer Activity

Thiazolidinone derivatives, including the compound , have shown significant anticancer properties. Research indicates that modifications to the thiazolidinone ring can enhance its efficacy against various cancer cell lines. For instance, studies have demonstrated that thiazolidinones can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis pathways .

Antidiabetic Effects

Thiazolidinones are known for their role as antidiabetic agents, particularly through their action as agonists of peroxisome proliferator-activated receptors (PPARs). This mechanism helps regulate glucose metabolism and insulin sensitivity . The compound's structural features may contribute to its potential as a therapeutic agent in diabetes management.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Thiazolidinone derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural modifications. Key factors affecting their potency include:

  • Substituents on the Thiazolidinone Ring : Variations at positions 2, 3, and 5 have been shown to modulate biological activity.
  • Pyridine and Piperidine Moieties : The presence of these groups contributes to the overall pharmacological profile by enhancing solubility and bioavailability .

Case Studies

Several studies have explored the biological activity of thiazolidinone derivatives similar to the compound :

  • Antioxidant Activity : A study evaluated various thiazolidinone derivatives for their antioxidant capabilities using DPPH radical scavenging assays. The most potent compounds showed IC50 values significantly lower than standard antioxidants like vitamin C .
  • Anticancer Efficacy : Research involving thiazolidinone derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models, showcasing their potential as anticancer agents .
  • Diabetes Management : Clinical evaluations have indicated that certain thiazolidinones improve glycemic control in diabetic models, highlighting their therapeutic promise .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of (Z)-3-benzyl-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines, including breast cancer and leukemia cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer drug .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The thiazolidinone moiety is believed to contribute to its antimicrobial efficacy by disrupting bacterial cell wall synthesis .

Neuroprotective Effects

Emerging evidence suggests that (Z)-3-benzyl-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that it can inhibit neuroinflammation and oxidative stress in neuronal cells .

Synthesis and Derivatives

The synthesis of (Z)-3-benzyl-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one involves multi-step reactions starting from readily available precursors. Modifications of its structure have led to derivatives with enhanced biological properties, which are currently under investigation for their pharmacological potential.

Case Study 1: Anticancer Activity in Breast Cancer Cells

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Pyrido Substituents Thiazolidinone Substituents Amine Type Molecular Formula* Molecular Weight (g/mol)* Source
Target Compound 7-methyl, 2-(piperidin-1-yl) 3-benzyl Piperidine N/A N/A -
2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 7-methyl, 2-(4-ethylpiperazinyl) 3-(3-methoxypropyl) Piperazine C₂₃H₃₀N₆O₃S₂ 502.67
2-(allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 9-methyl, 2-(allylamino) 3-isopropyl Allylamino C₂₁H₂₃N₅O₂S₂ 441.58
Patent Compounds (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) 2-(1,3-benzodioxol-5-yl), 7-(piperazin-1-yl) None Piperazine Varies Varies

Key Structural Differences and Implications

Pyrido[1,2-a]pyrimidin-4-one Core Modifications

  • Amine Substituents: Piperidine (Target) vs. Piperidine, being less polar, may favor membrane permeability . Allylamino (): A smaller, non-cyclic substituent compared to piperidine, likely reducing steric hindrance but limiting hydrogen-bonding interactions .
  • Methyl Position :

    • The target compound’s 7-methyl group contrasts with the 9-methyl substituent in ’s analog. Positional isomerism could alter steric interactions in binding pockets or crystallization behavior .

Thiazolidinone Ring Modifications

  • 3-Methoxypropyl (): Ether oxygen increases polarity, improving aqueous solubility but possibly reducing bioavailability . Isopropyl (): Branched alkyl group balances lipophilicity and steric bulk, which may optimize binding to hydrophobic pockets .

Patent Compounds ()

  • These analogs lack the thiazolidinone moiety, instead featuring benzodioxolyl and piperazinyl groups. The absence of the thioxothiazolidinone ring suggests divergent biological targets, possibly focusing on kinase or GPCR modulation .

Research Findings and Implications

  • Stereochemical Consistency : The conserved (Z)-configuration across analogs implies geometric rigidity is crucial for activity, likely maintaining conjugation for electronic or binding stability.
  • Synthetic Feasibility: The recurring use of piperazine/piperidine and thiazolidinone motifs in patents highlights their synthetic accessibility and therapeutic relevance .
  • Crystallography : Tools like SHELX () are widely employed for structural determination of such complexes, underscoring the importance of crystallographic data in validating stereochemistry and intermolecular interactions .

Q & A

Q. What are the established synthetic routes for (Z)-3-benzyl-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one?

The compound is synthesized via a multi-step condensation reaction. A common approach involves refluxing a pyrido[1,2-a]pyrimidin-4-one derivative with a thiazolidin-4-one precursor in ethanol or DMF-EtOH (1:1) for 2–4 hours. For example, the thioxothiazolidinone core can be formed by reacting 2-mercaptoacetic acid with a benzylidene intermediate under acidic conditions . Purification typically involves recrystallization from ethanol or mixed solvents.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (1H/13C): Assigns proton environments (e.g., Z-configuration of the methylene group) and confirms aromatic substituents.
  • IR: Identifies key functional groups (C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • X-ray crystallography: Resolves stereochemistry and molecular packing using SHELXL for refinement .

Q. How is initial biological activity screening conducted for this compound?

Standard antimicrobial assays (e.g., minimum inhibitory concentration, MIC) against Gram-positive/negative bacteria and fungi are performed. Antioxidant activity is assessed via DPPH radical scavenging assays . Dose-response curves and IC₅₀ values are calculated using statistical software.

Advanced Research Questions

Q. How can Bayesian optimization improve the synthetic yield of this compound?

Bayesian algorithms systematically explore reaction parameters (temperature, solvent ratio, catalyst loading) to maximize yield. For instance, a Design of Experiments (DoE) approach optimizes reflux time and stoichiometry, reducing trial-and-error experimentation . Computational modeling predicts optimal conditions, validated by small-scale trials.

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., tautomerism in solution vs. solid state) are addressed by:

  • Dynamic NMR: Detects equilibrium between tautomers.
  • High-resolution X-ray data: Refined via SHELXL to confirm solid-state conformation .
  • DFT calculations: Compare experimental and theoretical spectra to identify dominant forms .

Q. How are structure-activity relationships (SAR) studied for this compound?

SAR involves:

  • Substituent variation: Modifying the benzyl, piperidinyl, or pyrimidinone groups.
  • Bioactivity testing: Correlating structural changes with MIC or enzyme inhibition data.
  • Statistical modeling: Multivariate regression identifies key pharmacophores .

Methodological Tables

Q. Table 1: Common Synthetic Conditions

StepReagents/ConditionsPurposeReference
Core formation2-Mercaptoacetic acid, ethanol, reflux (2 h)Thioxothiazolidinone ring synthesis
CondensationPyrido[1,2-a]pyrimidin-4-one derivative, DMF-EtOH (1:1), reflux (4 h)Methylene linkage formation

Q. Table 2: Key Characterization Parameters

TechniqueCritical Data PointsApplication
X-ray (SHELXL)R-factor < 0.05, twinning analysisStereochemical confirmation
1H NMRδ 7.2–8.1 ppm (aromatic H), δ 5.2 ppm (methylene)Z/E configuration differentiation

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